4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]thiomorpholine
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Overview
Description
4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound with the molecular formula C18H26N2O2S and a molecular weight of 334.4762 . This compound is part of the piperidine derivatives family, which are known for their significant roles in pharmaceutical and chemical industries .
Mechanism of Action
Target of Action
It is known that piperidine derivatives have a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Mode of Action
Piperidine derivatives, such as the 2-amino-4-(1-piperidine) pyridine derivatives, inhibit alk and ros1, which are transmembrane receptor tyrosine kinases . This suggests that 4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]thiomorpholine might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential inhibition of alk and ros1, it can be inferred that the compound may affect pathways involving these kinases .
Result of Action
The inhibition of alk and ros1 by similar compounds suggests potential anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]thiomorpholine typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with phenoxyethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]thiomorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]thiomorpholine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]morpholine
- 4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]piperazine
- 4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]pyrrolidine
Uniqueness
4-[1-(2-phenoxyethyl)piperidine-3-carbonyl]thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[1-(2-phenoxyethyl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c21-18(20-10-13-23-14-11-20)16-5-4-8-19(15-16)9-12-22-17-6-2-1-3-7-17/h1-3,6-7,16H,4-5,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZLXSJSJWBGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCOC2=CC=CC=C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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